UCB9608

Übersicht

Beschreibung

UCB9608 ist ein potenter, selektiver und oral aktiver Inhibitor der Phosphatidylinositol-4-Kinase Typ III beta (PI4KIIIβ). Diese Verbindung hat sich in der wissenschaftlichen Forschung aufgrund ihrer hohen Selektivität und Wirksamkeit als vielversprechend erwiesen. Sie wird hauptsächlich als Immunsuppressivum eingesetzt und hat hervorragende pharmakokinetische Eigenschaften gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UCB9608 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Skalierbarkeit optimiert. Dies beinhaltet die Verwendung großer Reaktoren, automatisierter Systeme und strenger Qualitätskontrollmaßnahmen, um die Konsistenz und hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UCB9608 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft durch Katalysatoren oder spezielle Reagenzien ermöglicht

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

UCB9608 exhibits a high selectivity for PI4KIIIβ, with an IC50 value of 11 nM. Its chemical structure includes a pyrazolo[3,4-d]pyrimidine ring system, which is characteristic of various kinase inhibitors. The compound's pharmacokinetic profile demonstrates excellent metabolic stability, making it suitable for oral administration .

This compound's applications span various fields, including immunology, oncology, and drug development:

Immunosuppression in Organ Transplantation

This compound has been extensively studied for its ability to prolong allogeneic organ engraftment in vivo. By inhibiting PI4KIIIβ, it modulates immune responses, promoting donor-specific tolerance while preventing acute rejection episodes .

Case Study:

In a study involving C57BL/6 mice with cardiac allografts, this compound was administered alongside maintenance immunosuppression. The results indicated that this compound significantly enhanced graft survival without increasing the risk of allograft rejection when combined with anti-PD-1 immunotherapy .

Cancer Immunotherapy

The compound's immunomodulatory properties make it a candidate for enhancing anti-tumor immunity. Research indicates that this compound can improve the efficacy of immunotherapies by altering immune cell activation pathways .

Case Study:

In melanoma models, this compound was used to evaluate its effects on T cell populations and their regulatory capabilities. The findings suggested that treatment with this compound increased the fraction of regulatory T cells expressing inhibitory receptors, indicating a potential mechanism for enhancing anti-tumor responses while maintaining tolerance .

Drug Development and Medicinal Chemistry

As a tool compound, this compound is utilized in drug discovery to explore lipid signaling pathways and develop new therapeutic agents targeting PI4KIIIβ. Its unique properties allow researchers to investigate structure-activity relationships and optimize related compounds for improved efficacy and safety profiles .

Wirkmechanismus

UCB9608 exerts its effects by selectively inhibiting PI4KIIIβ, an enzyme involved in the synthesis of phosphatidylinositol 4-phosphate. This inhibition disrupts various cellular processes, including membrane trafficking and lipid signaling. The compound’s high selectivity for PI4KIIIβ over other lipid kinases ensures minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PIK-93: Ein weiterer PI4K-Inhibitor mit breiterer Selektivität.

GSK-A1: Ein spezifischer Inhibitor von PI4KA.

BQR-695: Ein PI4K-Inhibitor mit Aktivität gegen sowohl menschliche als auch parasitäre Varianten.

Einzigartigkeit von UCB9608

This compound zeichnet sich durch seine hohe Selektivität für PI4KIIIβ, hervorragende metabolische Stabilität und orale Bioverfügbarkeit aus. Diese Eigenschaften machen es im Vergleich zu anderen PI4K-Inhibitoren zu einer überlegenen Wahl für die Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

UCB9608 is a small molecule drug identified as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), primarily developed for immunosuppressive therapies. Its biological activity is particularly relevant in the context of organ transplantation and cancer immunotherapy, where it has shown promise in prolonging allogeneic organ engraftment and modulating immune responses.

This compound targets PI4KIIIβ, a crucial enzyme involved in membrane trafficking and phosphoinositide metabolism. By inhibiting this kinase, this compound alters the signaling pathways that regulate immune cell activation and tolerance. This modulation can promote donor-specific tolerance in organ transplantation while enhancing antitumor immunity.

Key Research Findings

- Prolongation of Allogeneic Organ Engraftment : Research has demonstrated that this compound significantly extends the survival of transplanted organs in vivo, suggesting its potential as a therapeutic agent for preventing graft rejection .

- Induction of Antitumor Immunity : A study indicated that switching from cyclosporine A (CsA) therapy to this compound allows for effective antitumor immunity without compromising graft tolerance. This operational tolerance is not dependent on regulatory T cells (Tregs), indicating a novel mechanism of immune modulation .

- Pharmacokinetics and Selectivity : this compound has been optimized for better solubility and metabolic stability compared to earlier compounds in its class. Its pharmacokinetic profile supports its use as an oral medication, which is advantageous for patient compliance .

Data Table: Biological Activity of this compound

Case Study 1: Graft Rejection and Cancer Immunotherapy

In a pivotal study, researchers investigated the effects of this compound on mice undergoing solid organ transplantation while also receiving cancer immunotherapy. The results showed that mice treated with this compound maintained grafts longer than those treated with traditional immunosuppressants like CsA, while still responding effectively to tumor challenges. This indicates that this compound can facilitate a dual approach to managing organ rejection and cancer treatment .

Case Study 2: Mechanistic Insights into T Cell Regulation

Another study focused on the signaling pathways affected by this compound in T cells. It was found that treatment with this compound leads to a distinct signaling profile in regulatory T cells compared to effector T cells, suggesting that it enhances the regulatory functions necessary for maintaining self-tolerance while suppressing unwanted immune responses .

Eigenschaften

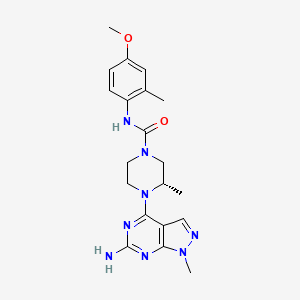

IUPAC Name |

(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRONAJQPZWDYAR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UCB9608?

A1: this compound is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) []. By inhibiting PI4KIIIβ, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key phospholipid involved in intracellular signaling pathways []. This disruption of PI4P signaling ultimately leads to the suppression of immune responses, specifically by affecting T cell activation and promoting a more tolerogenic phenotype [].

Q2: How does this compound impact T cell signaling and function?

A2: Research suggests that this compound treatment leads to less stable formation of the LAT (Linker for Activation of T cells) signaling complex in the immunological synapse of T cells [, ]. This complex is crucial for propagating T cell activation signals upon antigen recognition. The destabilization of the LAT complex by this compound is thought to contribute to the attenuation of proximal T cell signaling, ultimately favoring regulatory T cell function over effector T cell function [, ].

Q3: What are the potential therapeutic benefits of inhibiting PI4KIIIβ with compounds like this compound?

A3: Studies have demonstrated that this compound can significantly prolong allogeneic organ engraftment in vivo, suggesting its potential as an immunosuppressive agent for transplantation []. The ability of this compound to promote immune tolerance by modulating T cell signaling further strengthens its potential for treating autoimmune diseases and preventing transplant rejection.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.